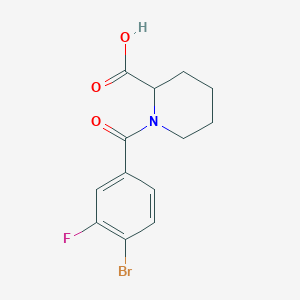

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

CAS No.: 1283338-12-4

Cat. No.: VC3392752

Molecular Formula: C13H13BrFNO3

Molecular Weight: 330.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1283338-12-4 |

|---|---|

| Molecular Formula | C13H13BrFNO3 |

| Molecular Weight | 330.15 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H13BrFNO3/c14-9-5-4-8(7-10(9)15)12(17)16-6-2-1-3-11(16)13(18)19/h4-5,7,11H,1-3,6H2,(H,18,19) |

| Standard InChI Key | IXWYGUJPRKSDMS-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)Br)F |

Introduction

Chemical Structure and Properties

The molecular structure of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid consists of a piperidine ring with a carboxylic acid group at the 2-position and a 4-bromo-3-fluorobenzoyl group attached to the nitrogen atom. This unique structural arrangement contributes to its distinctive chemical behavior and potential functional applications.

Structural Identification

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid has the molecular formula C₁₃H₁₃BrFNO₃ and a molecular weight of approximately 330.15 g/mol. Its InChI Key is IXWYGUJPRKSDMS-UHFFFAOYSA-N, which serves as a unique identifier for this specific chemical structure. The compound belongs to the broader class of N-acylated amino acids, specifically modified piperidine-2-carboxylic acid derivatives.

The piperidine ring provides a cyclic amine structure, while the carboxylic acid group at position 2 contributes acidic properties. The 4-bromo-3-fluorobenzoyl group adds halogen functionality that significantly influences the compound's reactivity, binding potential, and physical properties.

Physical and Chemical Properties

Table 1 presents the key physical and chemical properties of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₃H₁₃BrFNO₃ | Contains bromine and fluorine substituents |

| Molecular Weight | 330.15 g/mol | Calculated based on atomic weights |

| Physical State | Solid | Based on structurally similar compounds |

| Solubility | Limited in water; soluble in organic solvents | Predicted based on functional groups |

| Acidity | Moderately acidic | Due to carboxylic acid group |

| InChI Key | IXWYGUJPRKSDMS-UHFFFAOYSA-N | Unique chemical identifier |

The presence of the carboxylic acid group confers acidic properties to the molecule, while the halogen substituents (bromine and fluorine) enhance its reactivity in certain chemical transformations. The compound likely exhibits limited water solubility due to its hydrophobic components but should dissolve readily in organic solvents such as dimethyl sulfoxide, methanol, and chloroform.

Comparative Analysis with Similar Compounds

Understanding the structural and functional relationships between 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid and similar compounds provides valuable insights into its potential chemical behavior and applications.

Structural Analogues

Several structurally related compounds have been documented in chemical databases and literature:

Table 2: Comparison with Structurally Related Compounds

The most closely related compound is 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid, which differs only by the absence of the bromine atom at the 4-position of the benzoyl group . This compound has been documented in PubChem (CID: 16775010) with a molecular weight of 251.25 g/mol.

Another related compound is 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid, which features a benzyl rather than a benzoyl group, resulting in different electronic properties and potential biological activities .

Structure-Property Relationships

The presence of both bromine and fluorine atoms in 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid significantly influences its physicochemical properties compared to its analogues. The bromine atom increases the molecular weight and lipophilicity, while also serving as a potential site for further chemical modifications through metal-catalyzed cross-coupling reactions.

The fluorine atom contributes to the compound's metabolic stability and can enhance binding interactions with biological targets through hydrogen bonding and dipole interactions. The combination of these halogens creates a unique electronic environment in the aromatic ring that distinguishes this compound from its structural analogues.

| Potential Activity | Structural Rationale | Confidence Level |

|---|---|---|

| Enzyme Inhibition | The carboxylic acid group can interact with catalytic sites of enzymes | Moderate |

| Receptor Binding | The rigid piperidine scaffold combined with halogenated benzoyl group may promote specific receptor interactions | Moderate |

| Anti-inflammatory | Related N-acylated amino acids have shown anti-inflammatory properties | Low-Moderate |

| Metabolic Stability | Halogenation typically enhances metabolic stability | High |

The piperidine-2-carboxylic acid scaffold exists in several bioactive compounds, including some with enzyme inhibitory activities. The addition of the 4-bromo-3-fluorobenzoyl group likely modifies the pharmacokinetic properties and potentially confers specific binding characteristics that could be exploited in drug discovery efforts.

Computational Analysis and Molecular Modeling

Computational approaches can provide valuable insights into the properties and behavior of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid at the molecular level.

Electronic Structure

The electronic structure of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is characterized by several key features:

Predicted Physicochemical Properties

Based on computational models and comparison with similar compounds, the following physicochemical properties can be predicted:

-

LogP (octanol-water partition coefficient): Approximately 2.5-3.5, indicating moderate lipophilicity

-

pKa of the carboxylic acid group: Approximately 3.5-4.5

-

Polar surface area: Approximately 55-65 Ų

-

Number of hydrogen bond donors: 1 (carboxylic acid OH)

-

Number of hydrogen bond acceptors: 4 (carboxylic acid C=O and OH, amide C=O, fluorine)

These properties collectively suggest that the compound may possess drug-like characteristics according to Lipinski's Rule of Five, though experimental validation would be necessary to confirm these predictions.

Research Challenges and Future Directions

Research on 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid presents several challenges and opportunities for future investigation.

Synthetic Optimization

Further research could focus on developing efficient and scalable synthetic routes to produce 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid with high purity and yield. This might involve:

-

Exploring alternative coupling reagents and conditions to improve amide bond formation

-

Investigating stereoselective synthesis approaches to control the stereochemistry at the piperidine C-2 position

-

Developing one-pot synthetic procedures to reduce the number of isolation and purification steps

Biological Evaluation

Comprehensive biological screening would be valuable to identify potential therapeutic applications for this compound. Specific areas for investigation might include:

-

Enzyme inhibition assays against various enzyme classes

-

Receptor binding studies to identify potential molecular targets

-

Anti-inflammatory and analgesic activity evaluations

-

Antimicrobial screening against bacterial and fungal pathogens

Structure-Activity Relationship Studies

The development of a series of analogues with systematic structural modifications would allow for detailed structure-activity relationship studies. Key modifications might include:

-

Variation of the halogen substituents on the benzoyl group

-

Modification of the piperidine ring size or substitution pattern

-

Alteration of the position of the carboxylic acid group on the piperidine ring

-

Introduction of additional functional groups to enhance specific properties or activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume